Piperazine derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological properties. Among these, 1-(3,5-Dimethylphenyl)piperazine is a compound of interest, although it is not directly mentioned in the provided papers, the studies on various piperazine derivatives offer insights into the potential mechanisms of action and applications of such compounds. Piperazine derivatives have been explored for their effects on serotonin binding, analgesic activities, cardiovascular and central nervous system effects, and as potential antihypertensive agents with dual modes of action12345.
Piperazine derivatives have shown promise as analgesics. For example, a series of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives demonstrated analgesic activities comparable to morphine, indicating their potential use in pain management2.
In the cardiovascular domain, some piperazine derivatives have been evaluated for their hypotensive effects. Compounds with α1-antagonistic properties were found to reduce blood pressure in rats, suggesting their application as hypotensive agents3. Another study identified a piperazine derivative with antihypertensive and diuretic activity in spontaneously hypertensive rats, indicating potential use in managing hypertension4.
Piperazine derivatives have also been explored for their effects on the central nervous system. Certain compounds have shown antidepressant-like activity in animal models, with one derivative exhibiting the lowest dose for antidepressant-like activity without affecting spontaneous activity in mice3. Another study synthesized piperazine derivatives with dual activity as serotonin reuptake inhibitors and 5-HT1A receptor antagonists, which could potentially facilitate the onset of antidepressant action5.
1-(3,5-Dimethylphenyl)piperazine is synthesized from readily available starting materials in organic chemistry. It is classified under the broader category of piperazines, which are bicyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. The specific compound can be referenced by its CAS Number 105907-65-1, which is used for identification in chemical databases and literature.
The synthesis of 1-(3,5-Dimethylphenyl)piperazine can be achieved through several methods. One common approach involves the reaction of 3,5-dimethylphenyl chloride with piperazine in the presence of a base such as potassium carbonate. The general reaction conditions include:
The reaction mechanism involves nucleophilic substitution where the nitrogen atom of piperazine attacks the electrophilic carbon of the aryl halide, resulting in the formation of the desired product along with the release of a halide ion.
X-ray crystallography studies could provide insights into the precise arrangement of atoms within the molecule, revealing bond lengths and angles that are critical for understanding its reactivity and interactions.
1-(3,5-Dimethylphenyl)piperazine can participate in various chemical reactions typical for amines and aromatic compounds:
The mechanism of action for 1-(3,5-Dimethylphenyl)piperazine primarily involves its interaction with neurotransmitter receptors. It has been reported to act as an antagonist at certain dopamine and serotonin receptors. This interaction can modulate neurotransmission and potentially influence mood and behavior.
Studies indicate that similar compounds have shown varying affinities for dopamine D2 receptors and serotonin 5-HT receptors. The specific binding affinities would need to be determined through radiolabeled binding assays or functional assays in neuronal cell lines.
1-(3,5-Dimethylphenyl)piperazine exhibits several notable physical and chemical properties:
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy can provide additional insights into its molecular structure and functional groups present.
The applications of 1-(3,5-Dimethylphenyl)piperazine span several fields:
1-(3,5-Dimethylphenyl)piperazine is a nitrogen-containing heterocyclic compound featuring a piperazine ring linked to a meta-xylene substituent at the N1 position. The molecular formula C₁₂H₁₈N₂ (molecular weight: 190.28 g/mol) indicates an aromatic system with aliphatic amine characteristics. The structural backbone consists of a six-membered piperazine ring (two nitrogen atoms at positions 1 and 4) bonded to a phenyl ring substituted with methyl groups at the symmetrical meta-positions (3 and 5). This symmetrical arrangement influences electron distribution, enhancing nucleophilicity at the piperazine nitrogens while creating steric hindrance around the aryl ring [6] [10].
Table 1: Molecular Characterization Data
Property | Value/Descriptor |
---|---|
Systematic IUPAC Name | 1-(3,5-Dimethylphenyl)piperazine |
Molecular Formula | C₁₂H₁₈N₂ |
Molecular Weight | 190.28 g/mol |
SMILES String | CC1=CC(=CC(=C1)N2CCNCC2)C |
InChI | InChI=1S/C12H18N2/c1-10-3-11(2)5-12(4-10)14-8-6-13-7-9-14/h3-5,13H,6-9H2,1-2H3 |
InChIKey | VNUJALRXQKRFOU-UHFFFAOYSA-N |
The SMILES notation (CC1=CC(=CC(=C1)N2CCNCC2)C
) explicitly defines connectivity: two methyl groups (C
) attached to a benzene ring (C1=CC(=CC(=C1)...C
), with the first carbon bonded to a piperazine nitrogen (N2CCNCC2
). The InChI string encodes atomic composition, connectivity, and stereochemical absence, while the InChIKey provides a hashed identifier for database searches. The symmetrical meta-substitution pattern differentiates this isomer from its ortho (e.g., 1-(2,4-dimethylphenyl)piperazine [10]) and para analogues, affecting crystallinity, solubility, and reactivity [6].
Synthesis routes for 1-(3,5-dimethylphenyl)piperazine primarily exploit two strategies: thermal nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed coupling.
Classical SNAr Methodology: This single-step approach reacts 1-fluoro-3,5-dimethylbenzene (or chloro analogue) with excess piperazine under reflux conditions. The electron-donating methyl groups moderately activate the aryl halide toward substitution, though high temperatures (130–160°C) and prolonged reaction times (24–48 hours) are typically required. A representative protocol adapted from analogues involves combining equimolar aryl halide with 3–5 equivalents of anhydrous piperazine in high-boiling solvents like xylene or toluene, catalyzed by p-toluenesulfonic acid [3]. The crude product is isolated via aqueous workup (pH adjustment to 6–7 with ammonia), followed by solvent extraction and distillation or crystallization [3] [10].
Catalytic Coupling Approaches: Buchwald-Hartwig amination offers superior efficiency using palladium catalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂) with bulky phosphine ligands (XPhos, DavePhos). This method operates under milder conditions (80–100°C) with reduced piperazine stoichiometry (1.5–2 equivalents). A typical procedure dissolves 3,5-dimethylbromobenzene and piperazine in toluene, adding sodium tert-butoxide base, Pd(OAc)₂ catalyst, and XPhos ligand [7]. Yields exceed 85% within 12 hours due to enhanced functional group tolerance and reduced oligomerization. Copper-catalyzed Ullmann-Goldberg variants (e.g., CuI/N,N-dimethylglycine) provide cost-effective alternatives, albeit with slower kinetics [7].
Optimizing synthetic efficiency requires balancing reaction kinetics, yield, and purification feasibility:
Solvent Selection: SNAr performance depends critically on solvent polarity and boiling point. Dipolar aprotic solvents (DMF, NMP) accelerate substitution by enhancing nucleophilicity but complicate purification and increase environmental impact. Aromatic hydrocarbons (toluene, xylene) offer higher temperatures for sluggish reactions but risk piperazine decomposition. Catalytic methods favor ethereal solvents (dioxane, THF) or toluene for ligand solubility. Water content must be minimized (<0.1%) to prevent hydrolysis [3] [7].
Temperature Control: SNAr requires temperatures above 130°C to overcome kinetic barriers, whereas catalytic aminations proceed efficiently at 80–100°C. Excessive heat (>160°C) promotes dialkylation and tar formation, reducing yields. Microwave-assisted protocols can shorten SNAr times to <10 hours at 150°C without compromising yield [7].
Stoichiometry and Catalysis: SNAr necessitates piperazine excess (3–5 eq.) to suppress bis-arylation and drive equilibrium. Catalytic methods reduce this to 1.5–2 eq. via kinetic activation. Ligand design in Pd catalysis (e.g., BrettPhos) minimizes undesired homocoupling. Acid catalysts (p-TsOH) in SNAr improve electrophilicity but require neutralization steps [3] [7].
Table 2: Optimization Parameters for Key Synthesis Methods
Parameter | SNAr Approach | Catalytic Amination |
---|---|---|
Solvent | Xylene/DMF | Toluene/1,4-Dioxane |
Temperature | 130–160°C | 80–100°C |
Piperazine (eq.) | 3–5 | 1.5–2 |
Catalyst/Ligand | p-TsOH (0.1 eq.) | Pd₂(dba)₃/XPhos (0.5–2 mol%) |
Time | 24–48 hours | 8–16 hours |
Yield Range | 60–75% | 80–92% |
Industrial production prioritizes atom economy, waste reduction, and energy efficiency. The Process Mass Intensity (PMI), calculated as total materials input (kg) per kg product, reveals stark contrasts: classical SNAr exhibits PMI values >50 due to high solvent volumes, piperazine excess, and aqueous workup, whereas optimized catalytic routes achieve PMI <15 [7]. Key mitigation strategies include:
Solvent Recycling: Xylene or toluene recovery via distillation achieves >90% reuse in SNAr. Catalytic routes employ lower-boiling solvents amenable to continuous distillation [4].
Catalyst Immobilization: Heterogeneous Pd catalysts (e.g., Pd/C or polymer-supported ligands) enable >10 reuse cycles in flow reactors, reducing metal leaching to <5 ppm and minimizing E-factor contributions [7].
Continuous Flow Processing: Tubular reactors enhance heat/mass transfer for exothermic aminations, suppressing byproducts and improving space-time yield (e.g., 500 g/L·h vs. 50 g/L·h in batch). Integrated extraction modules automate purification, reducing water consumption by 70% [4] [7].
Renewable Feedstocks: Bio-derived piperazine from ethanolamine derivatives and green solvents (cyclopentyl methyl ether) lower carbon footprint. Life-cycle assessment confirms 40% reduction in CO₂-equivalent emissions versus traditional SNAr [7]. These advances align with pharmaceutical industry goals for sustainable synthesis while maintaining cost efficiency at multi-ton scales.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7